N-[p-(4(5)-imidazolyl)benzyl]acrylamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[p-(4(5)-imidazolyl)benzyl]acrylamid is a compound that features an imidazole ring attached to a benzyl group, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[p-(4(5)-imidazolyl)benzyl]acrylamid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the imidazole ring reacts with a benzyl halide in the presence of a base.
Formation of the Acrylamide Moiety: The final step involves the reaction of the benzylimidazole intermediate with acryloyl chloride in the presence of a base to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[p-(4(5)-imidazolyl)benzyl]acrylamid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzylimidazole derivatives.
Scientific Research Applications
N-[p-(4(5)-imidazolyl)benzyl]acrylamid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the design of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-[p-(4(5)-imidazolyl)benzyl]acrylamid involves its interaction with molecular targets through the imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The acrylamide moiety can undergo polymerization, leading to the formation of cross-linked networks. These interactions and reactions enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
N-[p-(4(5)-imidazolyl)benzyl]methacrylamid: Similar structure but with a methacrylamide moiety.
N-[p-(4(5)-imidazolyl)benzyl]acrylate: Similar structure but with an acrylate moiety.
Uniqueness
N-[p-(4(5)-imidazolyl)benzyl]acrylamid is unique due to its combination of an imidazole ring, benzyl group, and acrylamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it versatile for different applications.
Properties
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-9-11-3-5-12(6-4-11)16-8-7-14-10-16/h2-8,10H,1,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAOCRAAGOIVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.